3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Related compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition can protect cells from oxidative stress .
Mode of Action
Based on the related compound’s activity, it may interact with its target enzyme (like dao) and inhibit its function . This inhibition could result in the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide, a byproduct of DAO activity that can induce oxidative stress .
Biochemical Pathways
If it acts similarly to related compounds, it may influence the metabolism of d-amino acids and the associated oxidative stress pathways .
Result of Action
If it acts similarly to related compounds, it may protect cells from oxidative stress induced by D-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursorsThe hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the amino group.
3-Amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group at the 5-position instead of a carboxylic acid group.
Uniqueness
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-3(5(9)10)2-4(6)7-8;/h2H,1H3,(H2,6,7)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWISOVLQXLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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